molecular formula C5H7I3 B14227133 1,1,5-Triiodopent-1-ene CAS No. 823180-16-1

1,1,5-Triiodopent-1-ene

Cat. No.: B14227133
CAS No.: 823180-16-1
M. Wt: 447.82 g/mol
InChI Key: RNGAWUSKQUHAEI-UHFFFAOYSA-N
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Description

1,1,5-Triiodopent-1-ene: is an organic compound characterized by the presence of three iodine atoms attached to a five-carbon chain with a double bond at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5-Triiodopent-1-ene can be synthesized through a multi-step process involving the halogenation of pent-1-ene. The typical synthetic route includes:

    Halogenation: Pent-1-ene is treated with iodine in the presence of a catalyst to introduce iodine atoms at specific positions on the carbon chain.

    Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Reactors: Use of specialized reactors to control temperature and pressure during the halogenation process.

    Catalysts: Employment of catalysts to enhance the reaction rate and selectivity.

    Purification Systems: Implementation of advanced purification systems to separate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,5-Triiodopent-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different products by removing iodine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while reduction reactions can produce hydrocarbons with fewer iodine atoms.

Scientific Research Applications

1,1,5-Triiodopent-1-ene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,5-Triiodopent-1-ene involves its interaction with various molecular targets and pathways. The iodine atoms in the compound can participate in:

    Electrophilic Reactions: Acting as electrophiles, the iodine atoms can react with nucleophiles in biological systems.

    Radical Reactions: The compound can generate radicals under certain conditions, leading to various chemical transformations.

    Binding to Proteins: The iodine atoms can bind to specific amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

    1,1,3-Triiodopropane: Similar structure with three iodine atoms on a three-carbon chain.

    1,1,4-Triiodobutane: Similar structure with three iodine atoms on a four-carbon chain.

    1,1,6-Triiodohexane: Similar structure with three iodine atoms on a six-carbon chain.

Uniqueness: 1,1,5-Triiodopent-1-ene is unique due to its specific carbon chain length and the position of the iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

823180-16-1

Molecular Formula

C5H7I3

Molecular Weight

447.82 g/mol

IUPAC Name

1,1,5-triiodopent-1-ene

InChI

InChI=1S/C5H7I3/c6-4-2-1-3-5(7)8/h3H,1-2,4H2

InChI Key

RNGAWUSKQUHAEI-UHFFFAOYSA-N

Canonical SMILES

C(CC=C(I)I)CI

Origin of Product

United States

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